3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-methylbenzylsulfanyl moiety at position 5. Its structural complexity confers diverse biological activities, including antioxidant, anti-cancer, and anti-inflammatory properties, as observed in related derivatives .
Properties
Molecular Formula |
C22H20ClN3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H20ClN3S/c1-14-4-6-17(7-5-14)13-27-20-12-15(2)24-22-21(16(3)25-26(20)22)18-8-10-19(23)11-9-18/h4-12H,13H2,1-3H3 |
InChI Key |
POKZANSYCOKWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and 2,5-dimethyl-3,4-dihydropyrimidine-4-one, under acidic or basic conditions.
Introduction of the sulfanyl group: The 4-methylbenzylsulfanyl group can be introduced via nucleophilic substitution reactions using suitable thiolating agents, such as 4-methylbenzyl chloride and sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting the activity of these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The presence of the chlorophenyl and sulfanyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied pharmacological profiles depending on substituents. Key analogs include:
- N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) : Lacks the sulfanyl group but shares the 4-chlorophenyl motif, enhancing antioxidant and anti-arthritic activities .
- 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine : Fluorine substitution improves COX-2 selectivity and safety profiles .
Table 1: Structural Comparison
Antioxidant Activity
- Target Compound vs. 12b: While direct data for the target is unavailable, derivative 12b (N-(4-ClPh)) demonstrates superior total antioxidant capacity (TAC: 31.27 ± 0.07 mg gallic acid/g) and iron-reducing power (IRP: 17.97 ± 0.04 mg/mL) compared to non-chlorinated analogs like 12a (TAC: 30.58 ± 0.07 mg/g; IRP: 17.29 ± 0.04 mg/mL) .
- Radical Scavenging : 12b also shows lower IC50 against DPPH (18.33 ± 0.04 mg/mL) and higher ABTS inhibition (28.23 ± 0.06%) than 12a, suggesting the 4-ClPh group enhances electron-donating capacity .
Structure-Activity Relationships (SAR)
- 4-Chlorophenyl Group : Enhances antioxidant and anti-arthritic activities by stabilizing radical intermediates and improving binding to inflammatory targets .
- Sulfanyl vs. Piperazinyl Groups : Sulfanyl moieties (as in the target) may improve membrane permeability, while piperazinyl groups (e.g., CAS: 877777-98-5) enhance solubility and kinase affinity .
- Methyl Substitutions: 2,5-Dimethyl groups in the target compound likely reduce metabolic degradation, extending half-life compared to non-methylated analogs .
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